

5-Bromobenzo[d]isoxazol-3-ylamine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromobenzo[d]isoxazol-3-ylamine

Cat. No.: B1517689

[Get Quote](#)

An In-depth Technical Guide to **5-Bromobenzo[d]isoxazol-3-ylamine**: A Core Scaffold for Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **5-Bromobenzo[d]isoxazol-3-ylamine** (CAS No. 455280-00-9), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple recitation of facts to deliver field-proven insights into the compound's synthesis, characterization, reactivity, and profound potential in modern therapeutic design. We will explore the causality behind synthetic choices, detail protocols for its transformation into high-value derivatives, and contextualize its application in the discovery of targeted therapies, particularly in oncology.

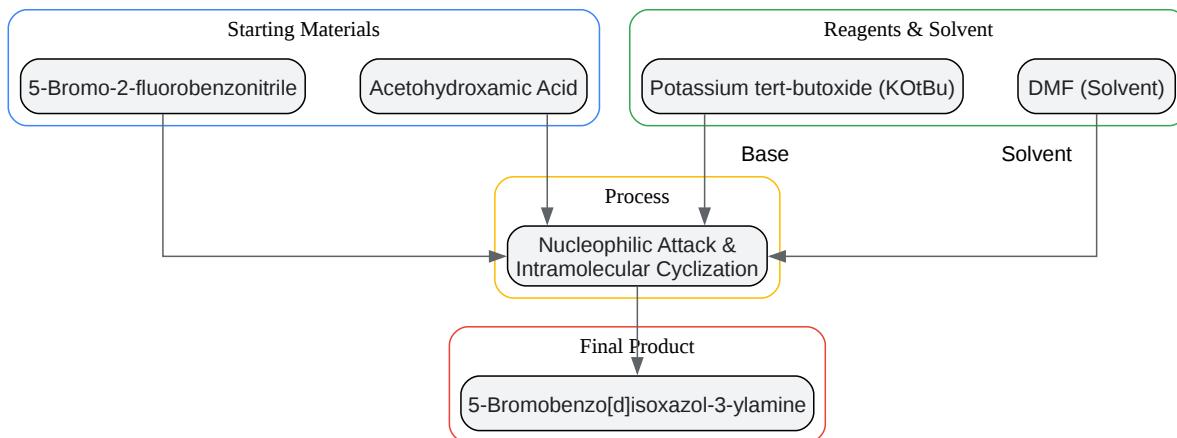
Introduction: The Strategic Value of the Benzisoxazole Scaffold

The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, a designation earned by its recurring presence in a multitude of biologically active compounds.^[1] Its unique electronic and structural properties allow it to engage in specific, high-affinity interactions with a variety of biological targets. The subject of this guide, **5-**

Bromobenzo[d]isoxazol-3-ylamine, is a particularly strategic derivative. It possesses two orthogonal points for chemical modification: a nucleophilic amino group at the 3-position and an aryl bromide at the 5-position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This dual functionality enables the rapid generation of diverse chemical libraries, making it an invaluable starting material for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents for neurological disorders and cancer.[\[2\]](#)[\[3\]](#)

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and development. While some experimental values for **5-Bromobenzo[d]isoxazol-3-ylamine** are not widely reported in peer-reviewed literature, the key identifying information and typical specifications are summarized below. Parameters such as LogP and pKa, critical for predicting pharmacokinetic behavior (absorption, distribution, metabolism, and excretion - ADME), would typically be determined experimentally or through computational modeling during a drug discovery campaign.[\[4\]](#)


Property	Value	Reference(s)
CAS Number	455280-00-9	[5][6]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[5][6]
Molecular Weight	213.03 g/mol	[7]
IUPAC Name	5-bromo-1,2-benzisoxazol-3-amine	
Synonyms	3-Amino-5-bromobenzo[d]isoxazole	[8]
Physical Form	Off-white to light brown solid	
Purity (Typical)	≥97%	[9]
Storage Conditions	Keep in dark place, inert atmosphere, 2–8 °C	[6]
InChI Key	BGMYWBQEKIMHGU-UHFFFAOYSA-N	[6]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[6]

Synthesis and Mechanistic Rationale

The construction of the 3-aminobenzo[d]isoxazole ring is efficiently achieved via a base-mediated cyclization of an ortho-fluorobenzonitrile with a hydroxamic acid. This approach is favored for its high yields and operational simplicity.

Synthetic Workflow

The accepted synthesis involves the reaction of 5-Bromo-2-fluorobenzonitrile with acetohydroxamic acid in the presence of a strong base like potassium tert-butoxide (KOtBu).

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Bromobenzo[d]isoxazol-3-ylamine**.

Causality in Reagent Selection

- 5-Bromo-2-fluorobenzonitrile: The fluorine atom at the ortho position to the nitrile is an excellent leaving group for nucleophilic aromatic substitution (SNAr), which is the key step in the cyclization.
- Acetohydroxamic Acid: This reagent serves as the source for the N-O-C(=N) fragment of the isoxazole ring.
- Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of acetohydroxamic acid, forming a potent nucleophile that attacks the electron-deficient carbon bearing the fluorine atom. Its steric bulk minimizes side reactions.
- DMF (N,N-Dimethylformamide): A polar aprotic solvent is ideal as it effectively solvates the potassium cation, enhancing the nucleophilicity of the hydroxamate anion, and can withstand

the required reaction temperatures.

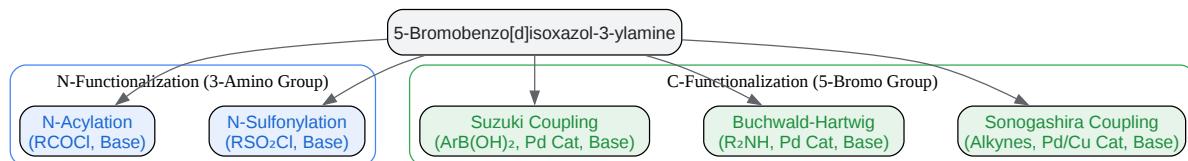
Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.

- **Setup:** To a 50 mL round-bottom flask equipped with a magnetic stir bar, add acetohydroxamic acid (1.0 eq) and anhydrous DMF (approx. 15 mL per gram of nitrile).
- **Base Addition:** Add potassium tert-butoxide (1.0 eq) to the stirred solution in one portion.
- **Initial Reaction:** Heat the reaction mixture and stir for 1 hour.
- **Substrate Addition:** Add 5-Bromo-2-fluorobenzonitrile (1.0 eq) to the reaction mixture. Continue stirring overnight at ambient temperature.
- **Drive to Completion:** Add a second portion of potassium tert-butoxide (0.5 eq) and continue stirring overnight.
- **Work-up:** Pour the reaction mixture into a separatory funnel containing saturated brine and dichloromethane (CH_2Cl_2). Extract the aqueous phase twice more with CH_2Cl_2 .
- **Isolation:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude residue by column chromatography on silica gel (e.g., gradient elution with ethyl acetate in hexanes) to yield the pure product.

Spectroscopic Characterization

Structural confirmation is paramount. While a complete set of published spectra is not readily available, the expected spectroscopic signatures can be predicted based on the known structure and available data.


- **^1H NMR:** The proton NMR spectrum provides a clear fingerprint of the aromatic region. The published data (500 MHz, DMSO-d_6) shows the expected signals: δ 8.09 (d, $J = 1.8$ Hz, 1H), 7.65 (dd, $J = 2.1, 8.9$ Hz, 1H), 7.45 (d, $J = 8.9$ Hz, 1H), 6.49 (s, 2H). The broad singlet at

6.49 ppm integrating to 2H is characteristic of the primary amine protons. The three distinct aromatic signals correspond to the protons on the substituted benzene ring.

- ^{13}C NMR: A ^{13}C NMR spectrum would be expected to show 7 distinct carbon signals: five for the aromatic carbons (four CH and one C-Br) and two quaternary carbons (C-NH₂ and the carbon at the ring junction).
- Infrared (IR) Spectroscopy: An IR spectrum would prominently feature N-H stretching vibrations for the primary amine in the 3300-3500 cm^{-1} region. Other key signals would include C=N stretching around 1620 cm^{-1} and C-Br stretching in the fingerprint region (typically 500-600 cm^{-1}).
- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are ~50:50), the mass spectrum would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2).

Chemical Reactivity and Synthetic Utility

The synthetic power of **5-Bromobenzo[d]isoxazol-3-ylamine** lies in its ability to undergo selective functionalization at two distinct sites.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **5-Bromobenzo[d]isoxazol-3-ylamine**.

Reactions at the 3-Amino Group

The primary amine is a strong nucleophile and readily undergoes standard transformations such as acylation and sulfonylation to form amides and sulfonamides, respectively. These reactions are crucial for modifying the electronic properties and hydrogen bonding capabilities of this part of the molecule to optimize interactions with biological targets.

Reactions at the 5-Bromo Group

The aryl bromide is a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to build molecular complexity.[\[10\]](#)

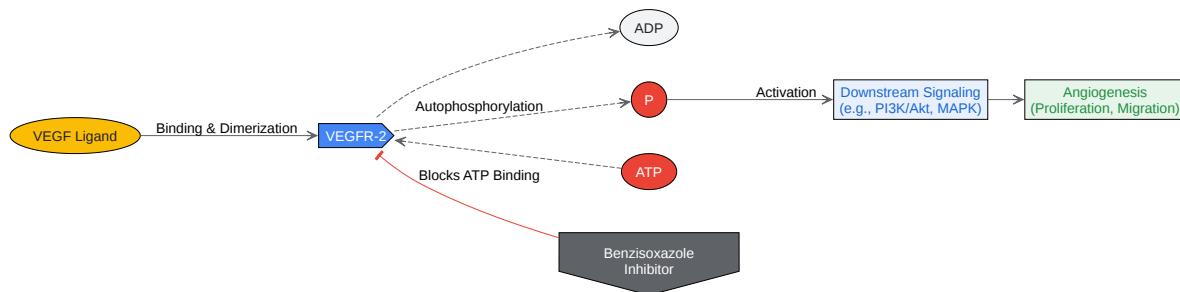
- Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with aryl or heteroaryl boronic acids. This is a primary strategy for creating biaryl scaffolds.[\[11\]](#)
- Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines, amides, or carbamates, providing access to extended aniline derivatives.[\[1\]](#)[\[12\]](#)
- Sonogashira Coupling: Forms C-C triple bonds by coupling with terminal alkynes, a useful method for introducing rigid linkers.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling an arylboronic acid to the 5-position.

- Setup: To a dry reaction vial, add **5-Bromobenzo[d]isoxazol-3-ylamine** (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0 eq).
- Catalyst Addition: Add a palladium catalyst, for example, $Pd(PPh_3)_4$ (0.05 eq) or a combination of $Pd(OAc)_2$ and a suitable phosphine ligand.
- Inerting: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
- Reaction: Stir the mixture at an elevated temperature (e.g., 80–100 °C) until TLC or LC-MS analysis indicates consumption of the starting material (typically 4–24 hours).

- Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, wash with water and brine, dry the organic layer over Na_2SO_4 , and concentrate. Purify the crude product by column chromatography.


Biological Relevance & Drug Discovery Applications

The true value of **5-Bromobenzo[d]isoxazol-3-ylamine** is realized in its application as a scaffold for potent, targeted therapeutics. The benzisoxazole core is a key feature in inhibitors of Receptor Tyrosine Kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[\[3\]](#)[\[5\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Targeting Angiogenesis via VEGFR-2 Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the process by which new blood vessels are formed.[\[16\]](#) In cancer, tumors hijack this process to ensure a supply of oxygen and nutrients for their growth and metastasis.[\[17\]](#)[\[18\]](#) Inhibiting the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy. Ligand (VEGF) binding to the extracellular domain of VEGFR-2 causes receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates a downstream signaling cascade (involving pathways like RAS/MAPK and PI3K/Akt) that promotes endothelial cell proliferation, migration, and survival.[\[16\]](#)[\[19\]](#)

Small molecule inhibitors based on the benzisoxazole scaffold can bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the downstream signal.

[Click to download full resolution via product page](#)

Caption: Mechanism of VEGFR-2 inhibition by benzisoxazole-based drugs.

Strategic Use in Kinase Inhibitor Design

5-Bromobenzo[d]isoxazol-3-ylamine is an ideal starting point for designing such inhibitors.

- The 3-amino group can be functionalized (e.g., to form a urea or amide) to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.
- The 5-bromo position provides the synthetic handle to use Suzuki or other coupling reactions to install larger aromatic or heterocyclic groups. These groups can occupy adjacent hydrophobic pockets within the ATP-binding site, significantly increasing both potency and selectivity.

By systematically varying the substituents at both the 3- and 5-positions, medicinal chemists can fine-tune the compound's properties to achieve optimal target engagement, selectivity, and drug-like characteristics.

Conclusion

5-Bromobenzo[d]isoxazol-3-ylamine is far more than a simple catalog chemical; it is a versatile and powerful platform for innovation in drug discovery. Its dual reactive centers—the nucleophilic amine and the coupling-ready aryl bromide—provide a robust entry point for the synthesis of complex molecular architectures. As demonstrated by the extensive research into related scaffolds, its primary utility lies in the generation of potent kinase inhibitors targeting critical pathways in oncology, such as VEGFR-2-mediated angiogenesis. This guide has detailed the foundational knowledge required to leverage this scaffold effectively, from its synthesis and characterization to its strategic application in the rational design of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 5. Design, synthesis and in vitro evaluation of 6-amide-2-aryl benzoxazole/benzimidazole derivatives against tumor cells by inhibiting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromobenzo[d]isoxazol-3-ylamine | 455280-00-9 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]

- 8. 455280-00-9|5-Bromobenzo[d]isoxazol-3-ylamine|BLD Pharm [bldpharm.com]
- 9. 5-bromo-1,2-benzisoxazol-3-ylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Inhibition of EGFR, VEGFR and PDGFR Signaling Combined with Gemcitabine Produces Therapy of Human Pancreatic Carcinoma and Prolongs Survival in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromobenzo[d]isoxazol-3-ylamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1517689#5-bromobenzo-d-isoxazol-3-ylamine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com